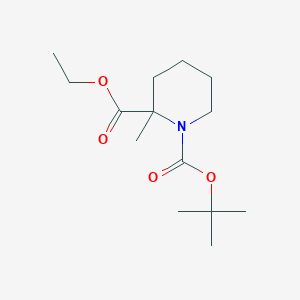
1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester (1-Boc-2-Me-PCEE) is an organic compound belonging to the class of carboxylic esters. This compound is known for its versatile reactivity and wide range of applications in the fields of organic and medicinal chemistry. It is used as a building block in the synthesis of various compounds, including peptides, drugs, and polymers. In addition, it is used in the synthesis of biologically active compounds such as hormones and antibiotics.
Mecanismo De Acción
The mechanism of action of 1-Boc-2-Me-PCEE is based on its reactivity with other compounds. It can react with other carboxylic acids to form esters, and with alcohols to form ethers. It can also react with amines to form amides, and with thiols to form thioesters. In addition, it can react with aldehydes and ketones to form acetals and ketals, respectively.
Biochemical and Physiological Effects
1-Boc-2-Me-PCEE is a relatively stable compound and does not have any known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Boc-2-Me-PCEE has several advantages for lab experiments. It is relatively stable and has a wide range of reactivity, making it suitable for a variety of synthetic applications. In addition, it is relatively easy to synthesize and can be used as a building block in the synthesis of various compounds. However, it is also important to note that 1-Boc-2-Me-PCEE is a relatively toxic compound and should be handled with caution.
Direcciones Futuras
1-Boc-2-Me-PCEE has a wide range of potential applications in the fields of organic and medicinal chemistry. It could be used in the synthesis of various biologically active compounds, such as hormones and antibiotics. In addition, it could be used in the synthesis of various polymers and as a reagent in the synthesis of other compounds, such as amino acids, nucleotides, and carbohydrates. Finally, it could be used in the synthesis of new drugs and in the development of new drug delivery systems.
Métodos De Síntesis
1-Boc-2-Me-PCEE can be synthesized in two steps. In the first step, the carboxylic acid is converted to its ethyl ester by reacting it with ethyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. In the second step, the ethyl ester is reacted with a methylating agent, such as dimethyl sulfate, to produce the desired 1-Boc-2-Me-PCEE.
Aplicaciones Científicas De Investigación
1-Boc-2-Me-PCEE has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds, including peptides, drugs, and polymers. It is also used in the synthesis of biologically active compounds, such as hormones and antibiotics. In addition, it is used as a reagent in the synthesis of other compounds, such as amino acids, nucleotides, and carbohydrates.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-methylpiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)9-7-8-10-15(14)12(17)19-13(2,3)4/h6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXWUVYMYNZETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



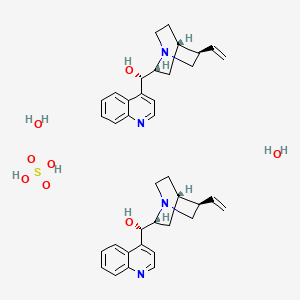
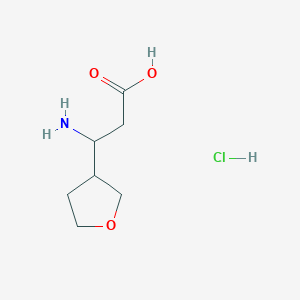

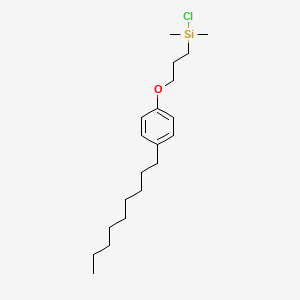

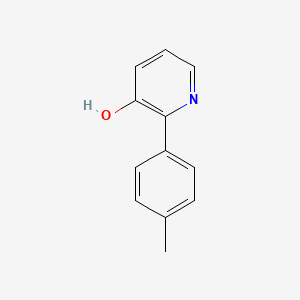
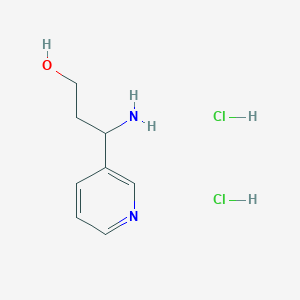
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
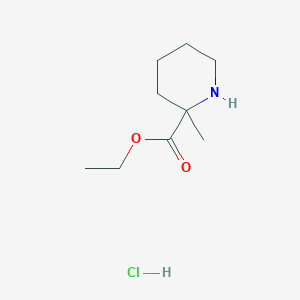
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)
![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)